5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H11ClN2O |
|---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
5-chloro-6-(cyclopropylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 |
InChI Key |
AQTWPDADWUAAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the Suzuki–Miyaura coupling remains a cornerstone in its synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine with similar compounds:
Biological Activity
5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is , with a molecular weight of approximately 255.70 g/mol. The compound features a chlorinated pyridine ring and a cyclopropylmethoxy group, which are critical for its biological activity. This unique substitution pattern enhances its lipophilicity, potentially influencing receptor selectivity and interaction with various biological targets.
The biological activity of 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as energy metabolism and signal transduction.
- Receptor Modulation : It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and could influence cognitive functions and neuroprotection.
- Antimicrobial Activity : Related compounds have demonstrated efficacy against various pathogens, suggesting potential antimicrobial properties for this compound as well.
Biological Activity Overview
Research indicates several potential biological activities associated with 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine:
| Activity | Description | Reference |
|---|---|---|
| Neuroprotective | Modulates cholinergic signaling pathways, improving cognitive function in animal models. | |
| Anti-inflammatory | Inhibits NF-kB signaling pathways, reducing inflammation in models of rheumatoid arthritis. | |
| Antimicrobial | Exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 5-Chloro-6-(cyclopropylmethoxy)pyridin-3-amine:
-
Neuroprotective Effects :
- A study demonstrated that related compounds improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways.
-
Anti-inflammatory Mechanism :
- Research indicated that derivatives reduced inflammation in models of rheumatoid arthritis by inhibiting NF-kB signaling pathways.
- Antimicrobial Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
